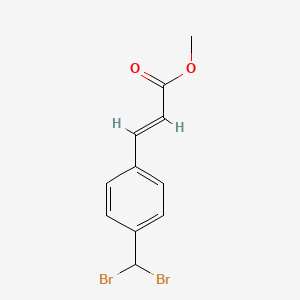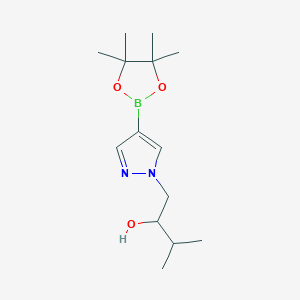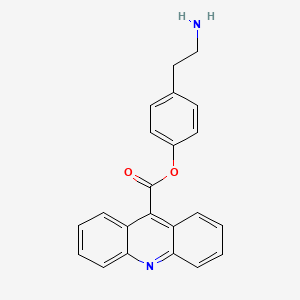
Dimethyl 6-ethoxy-2-ethyl-4-pyrimidinyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethoxy-2-ethylpyrimidin-4-yl dimethyl phosphate is a chemical compound with the molecular formula C10H17N2O5P and a molecular weight of 276.226 g/mol . It is also known by other names such as Dimethyl 6-ethoxy-2-ethyl-4-pyrimidinyl phosphate and Phosphoric acid, 6-ethoxy-2-ethyl-4-pyrimidinyl dimethyl ester . This compound is characterized by its density of 1.219 g/cm³ and a boiling point of 333.9°C at 760 mmHg .
Preparation Methods
The synthesis of 6-ethoxy-2-ethylpyrimidin-4-yl dimethyl phosphate involves several steps. One common synthetic route includes the reaction of 6-ethoxy-2-ethylpyrimidine with dimethyl phosphorochloridate under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve large-scale batch processes with stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
6-ethoxy-2-ethylpyrimidin-4-yl dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphates and pyrimidine derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphates.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the ethoxy or ethyl groups on the pyrimidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-ethoxy-2-ethylpyrimidin-4-yl dimethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 6-ethoxy-2-ethylpyrimidin-4-yl dimethyl phosphate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activities . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
6-ethoxy-2-ethylpyrimidin-4-yl dimethyl phosphate can be compared with other similar compounds such as:
- Dimethyl 6-ethoxy-2-ethyl-4-pyrimidinyl phosphate
- Phosphoric acid, 6-ethoxy-2-ethyl-4-pyrimidinyl dimethyl ester
- Phosphorothioic acid, O- (6-ethoxy-2-ethyl-4-pyrimidinyl) O,O-dimethyl ester
These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of 6-ethoxy-2-ethylpyrimidin-4-yl dimethyl phosphate lies in its specific combination of functional groups, which confer distinct reactivity and biological activities .
Properties
CAS No. |
59399-24-5 |
|---|---|
Molecular Formula |
C10H17N2O5P |
Molecular Weight |
276.23 g/mol |
IUPAC Name |
(6-ethoxy-2-ethylpyrimidin-4-yl) dimethyl phosphate |
InChI |
InChI=1S/C10H17N2O5P/c1-5-8-11-9(16-6-2)7-10(12-8)17-18(13,14-3)15-4/h7H,5-6H2,1-4H3 |
InChI Key |
WLTKMXYMVTXVPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC(=N1)OP(=O)(OC)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-oxo-N-[13-oxo-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12938924.png)
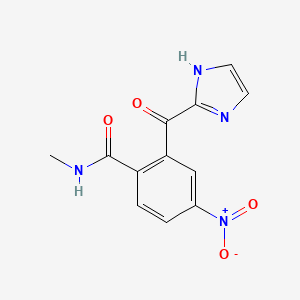

![6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B12938949.png)
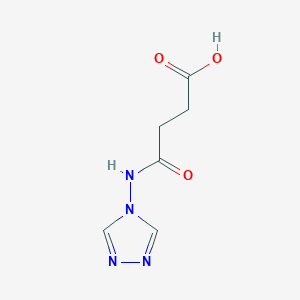

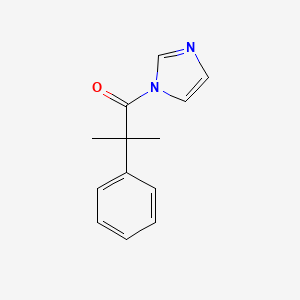
![(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)methanol](/img/structure/B12938976.png)
![6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12938982.png)

